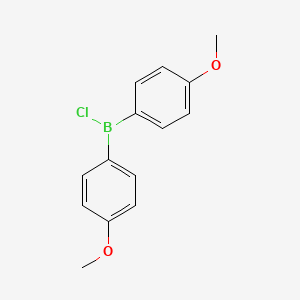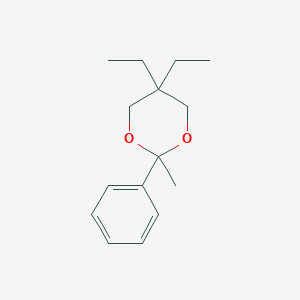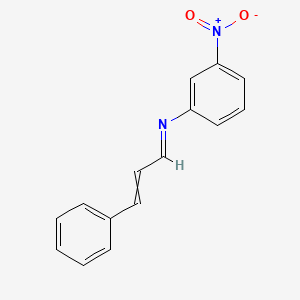
4-Fluoro-1,6-dinitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-1,6-dinitronaphthalene is an organic compound with the molecular formula C10H5FN2O4 It is a derivative of naphthalene, where two nitro groups and one fluoro group are substituted at the 1, 6, and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1,6-dinitronaphthalene typically involves the nitration of 4-fluoronaphthalene. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions (NO2+), which then attack the aromatic ring of 4-fluoronaphthalene to introduce nitro groups at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as nickel acetate can be employed to enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-1,6-dinitronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like n-butylamine or benzamidine in solvents such as chlorobenzene.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Nucleophilic Substitution: Products include substituted naphthalenes with various functional groups replacing the fluoro group.
Reduction: The major products are 4-fluoro-1,6-diaminonaphthalene and other reduced derivatives.
Applications De Recherche Scientifique
4-Fluoro-1,6-dinitronaphthalene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Fluoro-1,6-dinitronaphthalene involves its reactivity towards nucleophiles and reducing agents. The nitro groups act as electron-withdrawing groups, making the aromatic ring more susceptible to nucleophilic attack. The fluoro group can be displaced by nucleophiles, leading to the formation of various substituted products . The reduction of nitro groups to amino groups involves the transfer of electrons and protons, facilitated by catalysts like Pd/C .
Comparaison Avec Des Composés Similaires
4-Fluoronitrobenzene: Similar in structure but with only one nitro group and a simpler aromatic ring.
1,5-Dinitronaphthalene: Lacks the fluoro group but has two nitro groups at different positions.
4-Fluoro-1,8-dinitronaphthalene: Similar but with nitro groups at different positions on the naphthalene ring.
Uniqueness: 4-Fluoro-1,6-dinitronaphthalene is unique due to the presence of both fluoro and nitro groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
21948-52-7 |
|---|---|
Formule moléculaire |
C10H5FN2O4 |
Poids moléculaire |
236.16 g/mol |
Nom IUPAC |
4-fluoro-1,6-dinitronaphthalene |
InChI |
InChI=1S/C10H5FN2O4/c11-9-3-4-10(13(16)17)7-2-1-6(12(14)15)5-8(7)9/h1-5H |
Clé InChI |
XZKHMNXDPCECOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2C=C1[N+](=O)[O-])F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)



